molecular formula C11H19NO3 B2789749 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester CAS No. 1412905-37-3

5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester

Cat. No.: B2789749
CAS No.: 1412905-37-3
M. Wt: 213.277
InChI Key: YLHSUKDRBRKUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H19NO3. It is a white solid with a molecular weight of 213.28 g/mol. This compound is known for its unique bicyclic structure, which includes a nitrogen atom in the ring, making it an aza-bicyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of linear precursors followed by esterification

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the use of reagents such as tert-butyl chloroformate and a suitable catalyst to promote the cyclization reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions due to its structural similarity to natural substrates.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may act as a competitive inhibitor by binding to the active site of the enzyme, preventing the natural substrate from binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 7-Oxa-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester: This compound is similar but contains an oxygen atom in the ring instead of a nitrogen atom.

  • 3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester: This compound lacks the hydroxy group present in the 5-Hydroxy variant.

Uniqueness: 5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester is unique due to the presence of the hydroxy group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHSUKDRBRKUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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